

# Crystal Structure of 3-Bromobenzhydrazide Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromobenzhydrazide

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This technical guide provides an in-depth analysis of the crystal structure of **3-Bromobenzhydrazide** derivatives, focusing on a series of Schiff bases. The document summarizes key crystallographic data, details experimental protocols for synthesis and structure determination, and visualizes the synthetic workflow. This information is crucial for understanding the three-dimensional arrangement of these molecules, which underpins their physicochemical properties and potential biological activities.

## Introduction

Hydrazide-hydrazones, a class of compounds characterized by the  $-\text{CONH}-\text{N}=\text{CH}-$  linkage, are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of Schiff bases from **3-Bromobenzhydrazide** introduces a versatile platform for creating a diverse library of derivatives. The incorporation of the bromo-substituted phenyl ring influences the electronic and steric properties of the molecules, potentially modulating their interaction with biological targets.

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide focuses on the crystal structures of several (E)-3-Bromo-N'-(substituted-benzylidene)benzohydrazide derivatives, offering a comparative analysis of their solid-state conformations and packing arrangements.

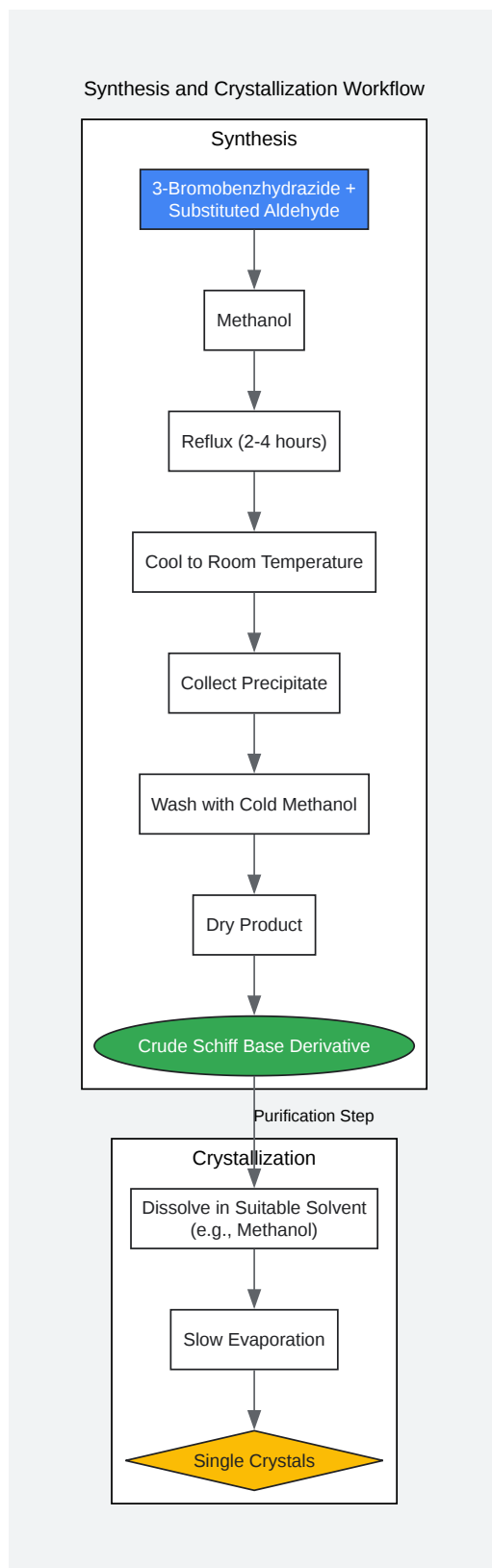
## Synthesis and Crystallization

The synthesis of the **3-Bromobenzhydrazide** Schiff base derivatives discussed in this guide follows a general condensation reaction between **3-Bromobenzhydrazide** and a substituted aldehyde.

### General Experimental Protocol for Synthesis

The target compounds were synthesized by reacting equimolar quantities of 3-bromobenzohydrazide with the corresponding substituted benzaldehyde in a methanol solvent. The reaction mixture is typically refluxed for a period of 2-4 hours. Upon cooling, the resulting solid product is collected by filtration, washed with cold methanol, and dried. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the compound in an appropriate solvent, such as methanol or ethanol.

Below is a generalized workflow for the synthesis and crystallization of **3-Bromobenzhydrazide** Schiff base derivatives.



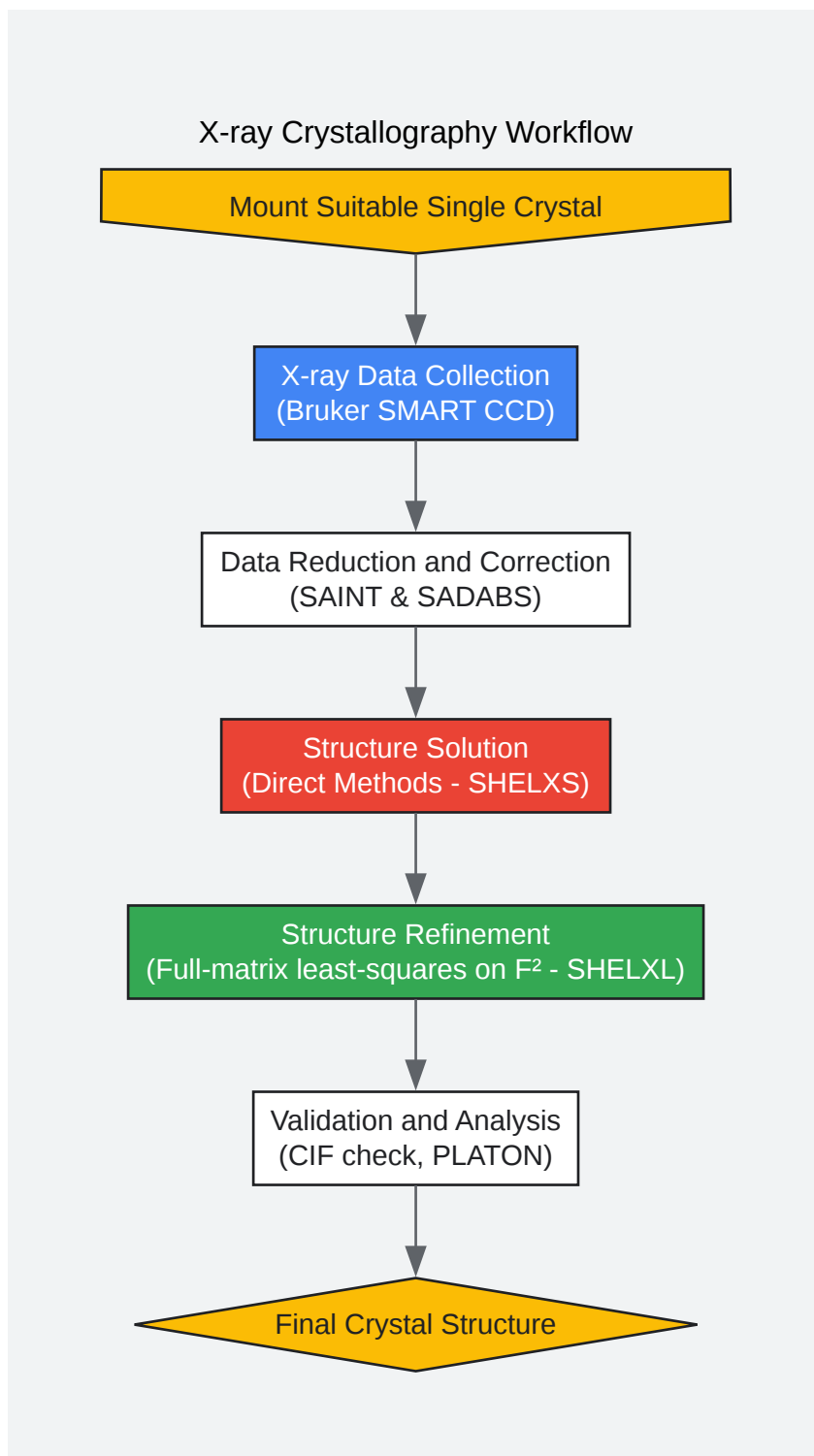
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Caption: Workflow for Synthesis and Crystallization.

## X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the derivatives were collected at room temperature (298 K) using a Bruker SMART CCD area-detector diffractometer with Mo K $\alpha$  radiation ( $\lambda = 0.71073$  Å). The structures were solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for X-ray crystallographic analysis.



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Caption: X-ray Crystallography Workflow.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic data for three Schiff base derivatives of **3-Bromobenzhydrazide**. All three compounds crystallize in the monoclinic space group.

Parameter	(E)-3-Bromo-N'-(2,4-dichlorobenzylidene)benzohydrazide[1]	(E)-3-Bromo-N'-(2-chlorobenzylidene)benzohydrazide[2][3]	(E)-3-Bromo-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide[4]
Chemical Formula	C <sub>14</sub> H <sub>9</sub> BrCl <sub>2</sub> N <sub>2</sub> O	C <sub>14</sub> H <sub>10</sub> BrClN <sub>2</sub> O	C <sub>14</sub> H <sub>10</sub> BrN <sub>3</sub> O <sub>4</sub>
Formula Weight (g/mol)	372.04	337.60	364.16
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	12.140 (2)	13.140 (1)	12.323 (1)
b (Å)	14.356 (3)	12.632 (1)	13.697 (1)
c (Å)	8.452 (2)	8.377 (1)	8.430 (1)
β (°)	96.019 (3)	98.174 (2)	97.133 (2)
Volume (Å <sup>3</sup> )	1464.9 (5)	1376.3 (2)	1411.9 (2)
Z	4	4	4
Temperature (K)	298	298	298
**Dihedral Angle between Benzene Rings (°) **	5.3 (2)	13.0 (2)	4.6 (2)

## Structural Analysis and Discussion

All three derivatives adopt an E configuration about the C=N double bond.[1][2][4] The molecules are not perfectly planar, with the dihedral angle between the two benzene rings varying depending on the substitution pattern. In the case of the 2,4-dichloro and 4-hydroxy-3-nitro derivatives, the rings are nearly coplanar, with dihedral angles of 5.3 (2)° and 4.6 (2)°

respectively.[1][4] The presence of a chloro substituent at the ortho position in the 2-chloro derivative leads to a greater twist between the rings, with a dihedral angle of 13.0 (2)°.[2]

The crystal packing of these derivatives is stabilized by intermolecular hydrogen bonds. In the 2,4-dichloro and 2-chloro derivatives, molecules are linked into chains by N—H···O hydrogen bonds.[1][2] In the 4-hydroxy-3-nitro derivative, a more extensive network of N—H···O and O—H···O hydrogen bonds links the molecules into sheets.[4] These hydrogen bonding motifs are critical in determining the overall supramolecular architecture of the crystals.

## Conclusion

This technical guide has provided a detailed overview of the crystal structure of a series of **3-Bromobenzhydrazide** Schiff base derivatives. The presented data highlights the impact of substituent effects on the molecular conformation and crystal packing. The detailed experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of related compounds. The structural insights gained from these crystallographic studies are fundamental for the rational design of new **3-Bromobenzhydrazide** derivatives with tailored properties for applications in drug discovery and materials science.

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